molecular formula C124H234N32 B14414521 Chimassorb 905 LD CAS No. 80387-98-0

Chimassorb 905 LD

Cat. No.: B14414521
CAS No.: 80387-98-0
M. Wt: 2173.4 g/mol
InChI Key: HNKNVHRXMLUJGX-UHFFFAOYSA-N
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Description

Chimassorb® 944 LD is a high-molecular-weight oligomeric hindered amine light stabilizer (HALS) developed by BASF. It is designed to protect polymers from UV-induced degradation, such as discoloration, cracking, and loss of mechanical integrity. Its chemical structure, based on poly[[6-[(1,1,3,3-tetramethylbutyl)amino]-1,3,5-triazine-2,4-diyl][(2,2,6,6-tetramethyl-4-piperidinyl)imino]-1,6-hexanediyl[(2,2,6,6-tetramethyl-4-piperidinyl)imino]] (CAS 71878-19-8), ensures high compatibility with polyolefins (e.g., PP, PE), ethylene-vinyl acetate (EVA) copolymers, and polymer blends . Key advantages include low volatility, resistance to extraction, and effectiveness in thin films and fibers, making it suitable for applications requiring indirect food contact approval .

Properties

CAS No.

80387-98-0

Molecular Formula

C124H234N32

Molecular Weight

2173.4 g/mol

IUPAC Name

6-N-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[2-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]-[3-[[4,6-bis[butyl-(2,2,6,6-tetramethylpiperidin-4-yl)amino]-1,3,5-triazin-2-yl]amino]propyl]amino]ethyl]amino]propyl]-2-N,4-N-dibutyl-2-N,4-N-bis(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C124H234N32/c1-41-49-63-149(89-73-109(9,10)139-110(11,12)74-89)101-127-97(128-102(135-101)150(64-50-42-2)90-75-111(13,14)140-112(15,16)76-90)125-59-57-61-147(99-131-105(153(67-53-45-5)93-81-117(25,26)143-118(27,28)82-93)137-106(132-99)154(68-54-46-6)94-83-119(29,30)144-120(31,32)84-94)71-72-148(100-133-107(155(69-55-47-7)95-85-121(33,34)145-122(35,36)86-95)138-108(134-100)156(70-56-48-8)96-87-123(37,38)146-124(39,40)88-96)62-58-60-126-98-129-103(151(65-51-43-3)91-77-113(17,18)141-114(19,20)78-91)136-104(130-98)152(66-52-44-4)92-79-115(21,22)142-116(23,24)80-92/h89-96,139-146H,41-88H2,1-40H3,(H,125,127,128,135)(H,126,129,130,136)

InChI Key

HNKNVHRXMLUJGX-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CC(NC(C1)(C)C)(C)C)C2=NC(=NC(=N2)NCCCN(CCN(CCCNC3=NC(=NC(=N3)N(CCCC)C4CC(NC(C4)(C)C)(C)C)N(CCCC)C5CC(NC(C5)(C)C)(C)C)C6=NC(=NC(=N6)N(CCCC)C7CC(NC(C7)(C)C)(C)C)N(CCCC)C8CC(NC(C8)(C)C)(C)C)C9=NC(=NC(=N9)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C)N(CCCC)C1CC(NC(C1)(C)C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of Chimassorb 905 LD involves the reaction of hindered amine compounds with other chemical agents to form a polymeric structure. The exact synthetic routes and reaction conditions are proprietary and typically involve complex organic synthesis techniques. Industrial production methods focus on ensuring high purity and consistent molecular weight distribution to achieve optimal performance in polymer stabilization .

Chemical Reactions Analysis

Chimassorb 905 LD primarily undergoes reactions that involve the stabilization of free radicals. It acts as a free radical scavenger, preventing the chain reactions that lead to polymer degradation. Common reagents used in these reactions include various organic peroxides and other radical initiators. The major products formed from these reactions are stabilized polymer chains that retain their physical and chemical properties .

Scientific Research Applications

Chimassorb 905 LD is widely used in scientific research and industrial applications due to its effectiveness in stabilizing polymers against UV degradation. It is used in the production of various plastic materials, including polyethylene, polypropylene, and polyvinyl chloride. In addition to its use in the plastics industry, this compound is also employed in coatings, adhesives, and sealants to enhance their durability and longevity .

Mechanism of Action

The mechanism of action of Chimassorb 905 LD involves the stabilization of free radicals generated by UV light exposure. It acts by capturing free radicals and converting them into less reactive species, thereby preventing the propagation of degradation reactions. This process helps maintain the integrity and appearance of the polymer materials .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chimassorb® 944 LD vs. Chimassorb® 81

Chimassorb® 81 (CAS 405-05-0) is a 2-hydroxybenzophenone UV absorber, while Chimassorb® 944 LD belongs to the HALS class.

Parameter Chimassorb® 944 LD Chimassorb® 81
Mechanism Radical scavenging (HALS) UV absorption (benzophenone derivative)
Durability Long-term stability in harsh environments Moderate durability; limited light stability
Recommended Applications Polyolefins, EVA, PVC blends Clear coatings, moderate-durability systems
Synergy Often used alone or with benzotriazoles Requires HALS (e.g., Tinuvin® 292) for synergy
Concentration Range 0.05–1.4% (weight % binder solids) 1.0–3.0% (clear coatings)

Chimassorb® 944 LD vs. Tinuvin® 292

Tinuvin® 292, a low-molecular-weight HALS, contrasts with Chimassorb® 944 LD in molecular structure and application scope:

Parameter Chimassorb® 944 LD Tinuvin® 292
Molecular Weight ~2,000–3,000 g/mol ~509 g/mol
Volatility Low (suitable for high-temperature processing) Higher volatility, limiting high-temperature use
Extraction Resistance Excellent (due to oligomeric structure) Moderate
Recommended Use Films, fibers, thick sections Coatings, thin films

Chimassorb® 944 LD’s oligomeric structure enhances thermal stability and reduces migration, making it ideal for demanding industrial applications .

Chimassorb® 944 LD vs. Chimassorb® 944 FDL

Chimassorb® 944 LD and FDL are two forms of the same HALS, differentiated by physical properties:

Parameter Chimassorb® 944 LD Chimassorb® 944 FDL
Bulk Density 450–550 g/L 470–510 g/L
Dust Control Low-dust formulation Standard formulation
Typical Use Cases Applications requiring minimal dust General-purpose stabilization

Both forms exhibit identical chemical efficacy, but LD is preferred in environments prioritizing worker safety and clean processing .

Key Research Findings

  • Thermal Stability : Chimassorb® 944 LD shows negligible weight loss at 250°C, with only 9.4% loss at 350°C, outperforming lower-molecular-weight HALS .
  • Synergistic Effects : Combining Chimassorb® 944 LD with benzotriazole UV absorbers (e.g., Tinuvin® 1130) enhances UV resistance in polypropylene films by 40% compared to standalone use .
  • Environmental Resistance : In LLDPE films, Chimassorb® 944 LD retained 85% tensile strength after 2,000 hours of UV exposure, while Chimassorb® 81 degraded by 50% under the same conditions .

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